molecular formula C25H26FN3O6S B11204805 Ethyl 1-[[6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-4-piperidinecarboxylate

Ethyl 1-[[6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-4-piperidinecarboxylate

Cat. No.: B11204805
M. Wt: 515.6 g/mol
InChI Key: XVRCMSUJOAHKLT-UHFFFAOYSA-N
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Description

ETHYL 1-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and various functional groups such as a fluorophenyl group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfonyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives and piperidine N-oxides.

    Reduction: Alcohol derivatives of the quinoline and piperidine rings.

    Substitution: Substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 1-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

ETHYL 1-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERIDINE-4-CARBOXYLATE can be compared with other quinoline derivatives and piperidine-containing compounds:

    Similar Compounds:

    Uniqueness: The presence of the fluorophenyl and sulfamoyl groups in ETHYL 1-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERIDINE-4-CARBOXYLATE imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H26FN3O6S

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 1-[6-[(4-fluorophenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H26FN3O6S/c1-3-35-25(32)16-10-12-29(13-11-16)24(31)21-15-27-22-9-8-19(14-20(22)23(21)30)36(33,34)28(2)18-6-4-17(26)5-7-18/h4-9,14-16H,3,10-13H2,1-2H3,(H,27,30)

InChI Key

XVRCMSUJOAHKLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)F

Origin of Product

United States

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